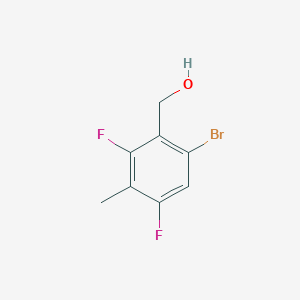
2-(Trimethylsilyl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The trimethylsilyl group attached to the benzofuran ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Mécanisme D'action
Target of Action
For instance, some benzofuran derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and survival .
Mode of Action
For instance, some benzofuran derivatives have been found to inhibit the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may affect multiple biochemical pathways.
Pharmacokinetics
In-silico adme studies on benzofuran-1,2,3-triazole hybrids, which are structurally related to 2-(trimethylsilyl)benzofuran, suggested that these compounds had good pharmacokinetic and safety profiles .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
For instance, factors such as temperature, pH, and the presence of other chemicals can affect the stability and efficacy of a compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)benzofuran can be achieved through several methods. One common approach involves the O-alkylation of salicylaldehyde derivatives with chloroacetic acid, followed by cyclization to form the benzofuran ring . Another method includes the interrupted Pummerer reaction of alkynyl sulfoxides with phenols, which efficiently produces functionalized benzofurans .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and copper-mediated transformations are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trimethylsilyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-2-one derivatives, which exhibit good antioxidant activity.
Reduction: Reduction reactions can modify the benzofuran ring, leading to different functionalized derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups, enhancing the compound’s reactivity and applications.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various functionalized benzofurans, benzofuran-2-one derivatives, and other substituted benzofurans .
Applications De Recherche Scientifique
2-(Trimethylsilyl)benzofuran has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound without the trimethylsilyl group.
2-Methylbenzofuran: A similar compound with a methyl group instead of a trimethylsilyl group.
2-Phenylbenzofuran: A benzofuran derivative with a phenyl group.
Comparison: 2-(Trimethylsilyl)benzofuran is unique due to the presence of the trimethylsilyl group, which enhances its chemical stability and reactivity compared to other benzofuran derivatives. This makes it a valuable compound in various applications, particularly in organic synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
1-benzofuran-2-yl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)11-8-9-6-4-5-7-10(9)12-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKDHLDVXMUSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B6304965.png)



![(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6304985.png)





